molecular formula C18H12FN5O B5798493 4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE

4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE

Cat. No.: B5798493
M. Wt: 333.3 g/mol
InChI Key: KCEQCMBVJKCMCL-RGVLZGJSSA-N
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Description

4-Fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone: is a complex organic compound that combines the structural features of fluorobenzaldehyde and pyridazinoquinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The hydrazone group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-fluorobenzoic acid.

    Reduction: 4-fluorobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential applications in the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May exhibit biological activity such as antimicrobial or anticancer properties.

Industry:

  • Potential use in the development of new polymers or coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The hydrazone group may play a role in binding to these targets, while the fluorobenzaldehyde moiety could influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-methoxybenzaldehyde: Contains a methoxy group instead of fluorine.

    4-nitrobenzaldehyde: Contains a nitro group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 4-fluorobenzaldehyde can significantly influence the compound’s reactivity and biological activity compared to its analogs.
  • The combination with the pyridazinoquinazoline moiety adds further complexity and potential for unique interactions in biological systems.

Properties

IUPAC Name

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyridazino[6,1-b]quinazolin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-13-7-5-12(6-8-13)11-20-22-16-9-10-17-21-15-4-2-1-3-14(15)18(25)24(17)23-16/h1-11H,(H,22,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEQCMBVJKCMCL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)NN=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)N/N=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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